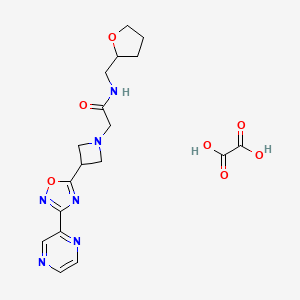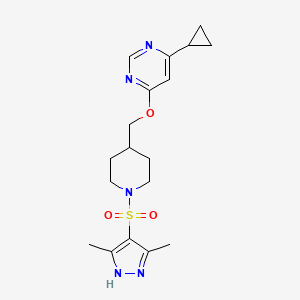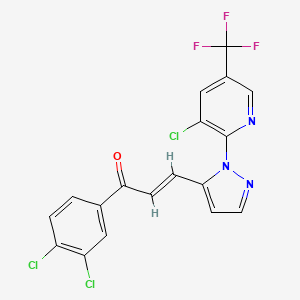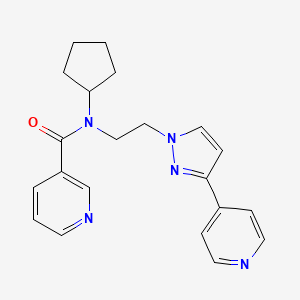
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide adenine dinucleotide (NAD+) precursors. It is a small molecule that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide works by increasing NAD+ levels in cells. NAD+ is a coenzyme that plays a crucial role in various cellular processes, including DNA repair, energy metabolism, and cell signaling. NAD+ depletion has been associated with aging, neurodegenerative diseases, and metabolic disorders. This compound increases NAD+ levels by activating the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is involved in the salvage pathway of NAD+ synthesis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It increases NAD+ levels in cells, which has been associated with improved mitochondrial function, increased DNA repair, and enhanced energy metabolism. It has also been shown to have anti-inflammatory effects and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has been shown to be non-toxic at high concentrations. It can be used in various cell types and animal models. However, some limitations exist, such as the need for optimization of dosing and treatment duration and the potential for off-target effects.
Orientations Futures
For its use in scientific research include investigating its potential as a therapeutic agent for aging, neurodegenerative diseases, and metabolic disorders, exploring its effects on mitochondrial function and energy metabolism, investigating its potential as an anti-inflammatory agent, studying its effects on DNA repair and genomic stability, and investigating its potential as a chemopreventive agent.
Méthodes De Synthèse
The synthesis of N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide involves a multi-step process that includes the reaction of nicotinamide with cyclopentyl magnesium bromide, followed by the reaction of the resulting intermediate with 3-(pyridin-4-yl)-1H-pyrazole-5-carboxylic acid ethyl ester. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide has been extensively studied for its potential use in scientific research. It has been shown to increase NAD+ levels in cells, which is a crucial coenzyme involved in various cellular processes, including DNA repair, energy metabolism, and cell signaling. NAD+ depletion has been associated with aging, neurodegenerative diseases, and metabolic disorders. Therefore, this compound has been proposed as a potential therapeutic agent for these conditions.
Propriétés
IUPAC Name |
N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O/c27-21(18-4-3-10-23-16-18)26(19-5-1-2-6-19)15-14-25-13-9-20(24-25)17-7-11-22-12-8-17/h3-4,7-13,16,19H,1-2,5-6,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCKVBWXZQUKRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

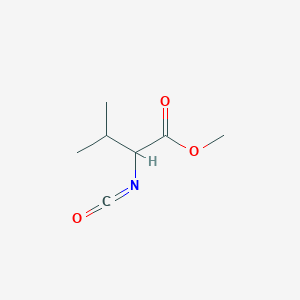
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2791580.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)acetamide](/img/structure/B2791581.png)

![2-{[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2791585.png)
![5-(2,4-dichlorophenyl)-3-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B2791589.png)
![(Z)-methyl 2-(5,7-dimethyl-2-((1-(methylsulfonyl)piperidine-3-carbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2791590.png)
![2-(3,4-dimethoxyphenyl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2791592.png)
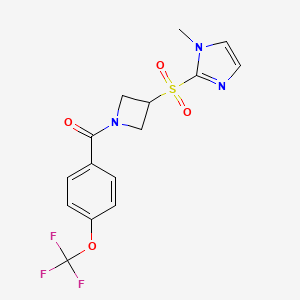

![3-(3-Chloro-4-methylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2791597.png)
